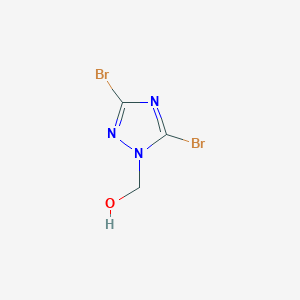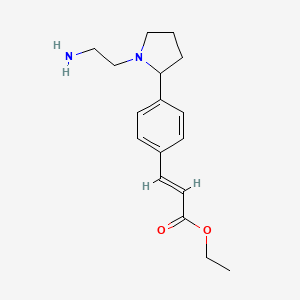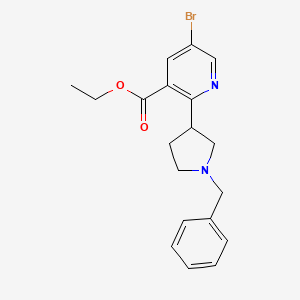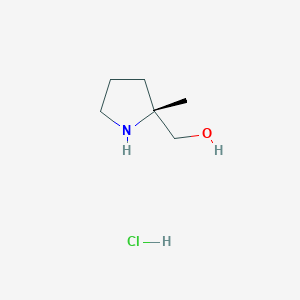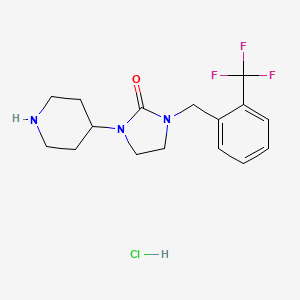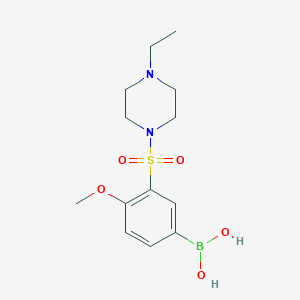
(3-((4-乙基哌嗪-1-基)磺酰基)-4-甲氧基苯基)硼酸
描述
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with an ethyl group and a sulfonyl group, along with a methoxyphenyl group
科学研究应用
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological studies, particularly in the study of enzyme inhibition.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
准备方法
The synthesis of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid typically involves several key steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with an ethyl group and a sulfonyl group.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Boronic Acid Formation:
Industrial production methods may involve optimizing these steps for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
化学反应分析
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The boronic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds.
作用机制
The mechanism of action of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar compounds to (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid include other boronic acid derivatives with different substituents on the piperazine ring or the aromatic ring. For example:
(3-((4-Methylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid: Similar structure but with a methyl group instead of an ethyl group.
(3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-hydroxyphenyl)boronic acid: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of (3-((4-Ethylpiperazin-1-yl)sulfonyl)-4-methoxyphenyl)boronic acid lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
[3-(4-ethylpiperazin-1-yl)sulfonyl-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-3-15-6-8-16(9-7-15)22(19,20)13-10-11(14(17)18)4-5-12(13)21-2/h4-5,10,17-18H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROKYIUKGSLVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


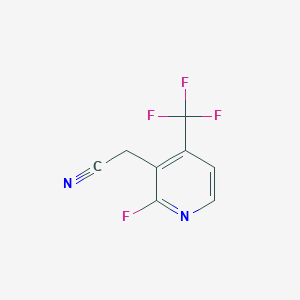
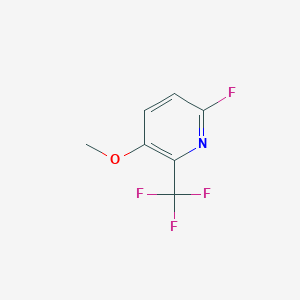
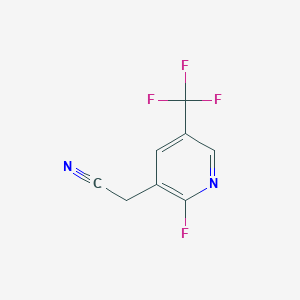

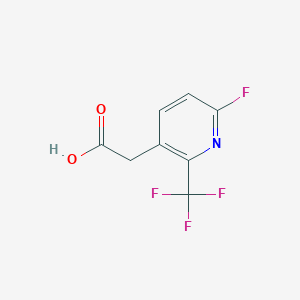
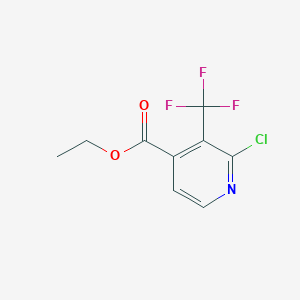

![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
